

# spectroscopic analysis of o-Cymen-5-ol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: o-Cymen-5-ol

Cat. No.: B166981

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## Spectroscopic Analysis of o-Cymen-5-ol: A Technical Guide

### Introduction

**o-Cymen-5-ol** (IUPAC name: 4-isopropyl-3-methylphenol) is a substituted phenol with a molecular formula of  $C_{10}H_{14}O$  and a monoisotopic mass of 150.1045 g/mol. It is an isomer of thymol and carvacrol and finds applications in cosmetics as a preservative and in various other industries. A thorough understanding of its molecular structure is crucial for its application and development. This technical guide provides a detailed analysis of **o-Cymen-5-ol** using Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data, including predicted NMR shifts and expected IR absorptions, serves as a valuable resource for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### Predicted $^1H$ NMR Data

The proton NMR ( $^1H$  NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted  $^1H$  NMR data for **o-Cymen-5-ol** in

a typical deuterated solvent (e.g.,  $\text{CDCl}_3$ ) is summarized in the table below.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.9 - 7.1	d	1H	Ar-H
~6.6 - 6.8	d	1H	Ar-H
~6.5 - 6.7	s	1H	Ar-H
~4.5 - 5.5	s (broad)	1H	-OH
~3.0 - 3.4	sept	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~2.2	s	3H	Ar-CH <sub>3</sub>
~1.2	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction algorithm used. 'd' denotes a doublet, 's' a singlet, and 'sept' a septet.

## Predicted $^{13}\text{C}$ NMR Data

The carbon-13 NMR ( $^{13}\text{C}$  NMR) spectrum provides information about the different carbon environments in a molecule. The predicted  $^{13}\text{C}$  NMR data for **o-Cymen-5-ol** is presented below.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~150 - 155	C-OH (aromatic)
~135 - 140	C-isopropyl (aromatic)
~130 - 135	C-CH <sub>3</sub> (aromatic)
~125 - 130	CH (aromatic)
~115 - 120	CH (aromatic)
~110 - 115	CH (aromatic)
~30 - 35	-CH(CH <sub>3</sub> ) <sub>2</sub>
~20 - 25	-CH(CH <sub>3</sub> ) <sub>2</sub>
~15 - 20	Ar-CH <sub>3</sub>

Note: These are predicted values and may differ from experimental results.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

## Expected IR Absorption Bands

The IR spectrum of **o-Cymen-5-ol** is expected to show characteristic absorption bands corresponding to its phenolic and alkyl-substituted aromatic structure.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H stretch	Phenolic -OH
3000 - 3100	C-H stretch	Aromatic C-H
2850 - 2960	C-H stretch	Aliphatic C-H
1500 - 1600	C=C stretch	Aromatic ring
1450 - 1480	C-H bend	Aliphatic C-H
1150 - 1250	C-O stretch	Phenolic C-O
800 - 900	C-H bend (out-of-plane)	Aromatic C-H

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often leads to characteristic fragmentation patterns, providing valuable structural information.

## Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of **o-Cymen-5-ol** (under EI conditions) would exhibit a molecular ion peak and several fragment ions. The NIST WebBook provides an experimental mass spectrum for 3-Methyl-4-isopropylphenol.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
150	High	[M] <sup>+</sup> (Molecular Ion)
135	High	[M - CH <sub>3</sub> ] <sup>+</sup>
107	Moderate	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or subsequent fragmentation
91	Moderate	Tropylium ion [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	Low	Phenyl cation [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

The fragmentation of phenols is well-documented.<sup>[2][3]</sup> For **o-Cymen-5-ol**, the molecular ion  $[C_{10}H_{14}O]^+$  would be prominent. A common fragmentation pathway for alkylphenols is the benzylic cleavage, leading to the loss of a methyl group ( $CH_3$ ) to form a stable ion at  $m/z$  135.<sup>[4][5]</sup> Loss of the isopropyl group ( $C_3H_7$ ) can also occur.

## Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed.

### NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve 5-25 mg of **o-Cymen-5-ol** in approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry NMR tube.
- **Referencing:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the  $^1H$  and  $^{13}C$  NMR spectra on a high-field NMR spectrometer. For  $^1H$  NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For  $^{13}C$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}C$  isotope.

### Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

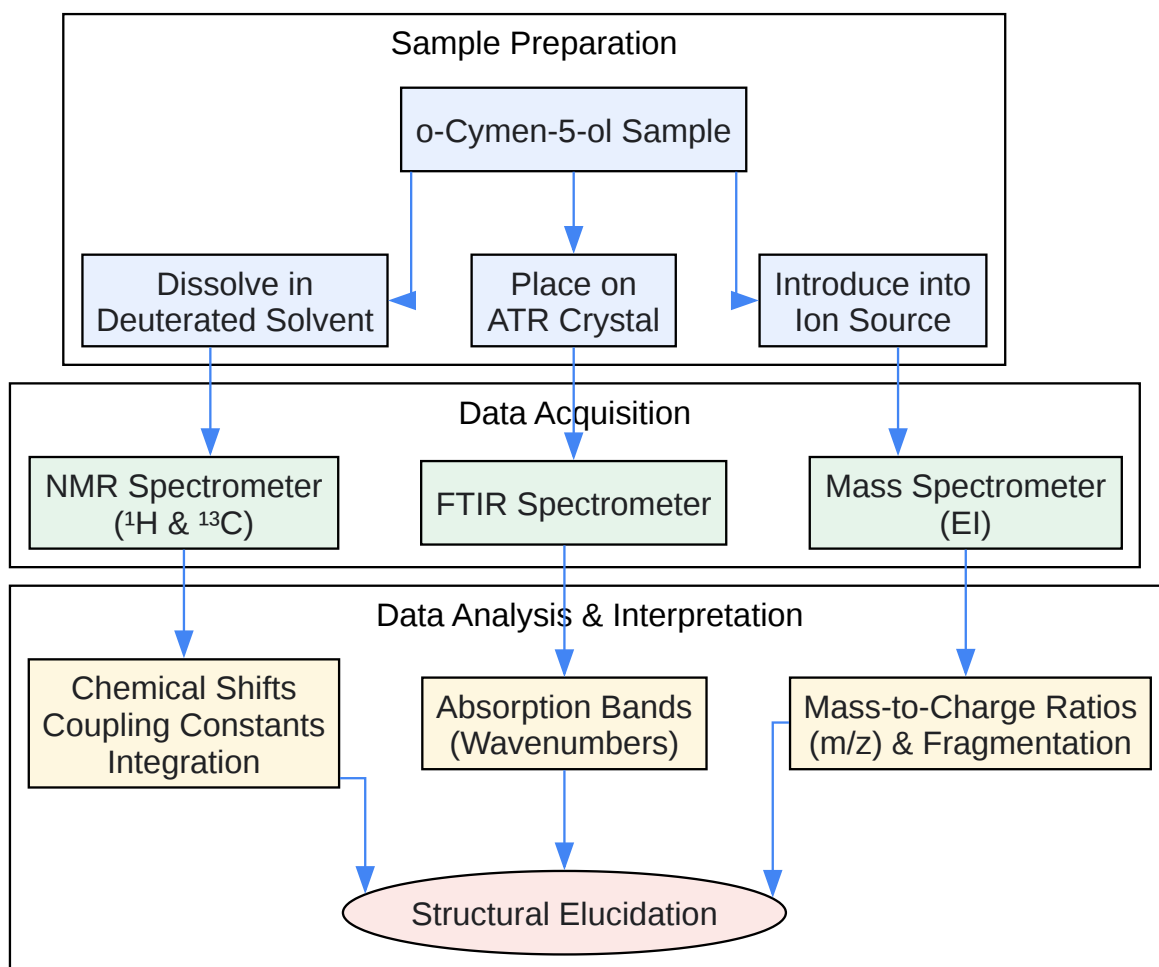
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of solid **o-Cymen-5-ol** directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the IR spectrum, typically in the range of  $4000-400\text{ cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

### Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the volatile **o-Cymen-5-ol** sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.
- **Ionization:** Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is crucial for a comprehensive analysis.



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### Workflow of Spectroscopic Analysis

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